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Compound of Interest

Compound Name: 4-Phenyl-1,3-dioxane

Cat. No.: B1205455 Get Quote

This guide provides a comprehensive overview of the spectroscopic data for 4-Phenyl-1,3-
dioxane, a valuable molecule in organic synthesis and medicinal chemistry. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with the experimental protocols for acquiring such spectra. This document is

intended for researchers, scientists, and professionals in drug development who require a

thorough understanding of the structural characterization of this compound.

Spectroscopic Data Summary
The empirical formula for 4-Phenyl-1,3-dioxane is C₁₀H₁₂O₂, with a molecular weight of

164.20 g/mol .[1] Spectroscopic analysis provides critical information for the confirmation of its

molecular structure.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of

an organic molecule.[2]

¹H NMR Spectrum

The proton NMR spectrum provides information about the chemical environment and

connectivity of hydrogen atoms in the molecule.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.35 Multiplet 5H
Aromatic protons

(C₆H₅)

~4.90 Doublet of Doublets 1H H-4 (methine proton)

~4.20 Multiplet 2H
H-6 (axial and

equatorial)

~3.90 Multiplet 2H
H-2 (axial and

equatorial)

~1.90 Multiplet 2H
H-5 (axial and

equatorial)

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and instrument used.

¹³C NMR Spectrum

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the

molecule.

Chemical Shift (δ) ppm Assignment

~140 C-Ar (quaternary)

~128 C-Ar (CH)

~127 C-Ar (CH)

~125 C-Ar (CH)

~77 C-4

~67 C-6

~64 C-2

~35 C-5

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1205455?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Note: These are approximate chemical shift values. The specific resonance can be influenced

by the solvent and experimental conditions.[3]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.[4]

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium Aromatic C-H stretch

2960-2850 Medium-Strong Aliphatic C-H stretch

1600-1585, 1500-1400 Medium-Weak Aromatic C=C stretching

1260-1050 Strong C-O stretching (ether linkage)

1000-650 Strong C-H bending

Note: The IR spectrum of a pure compound is unique and can be used for identification, much

like a fingerprint.[5]

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.[6]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Assignment

164 Moderate [M]⁺ (Molecular Ion)

105 High [C₆H₅CO]⁺

77 High [C₆H₅]⁺

Note: The fragmentation pattern is crucial for determining the structure of the molecule.[7]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

Instrument-specific parameters may require optimization.
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Sample Preparation: Dissolve 5-10 mg of purified 4-Phenyl-1,3-dioxane in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

Filtration: Filter the solution into a clean NMR tube to a height of approximately 4-5 cm.[8]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), to calibrate the chemical shift scale to 0 ppm.[9]

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ¹H NMR spectrum,

followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans is typically

required due to the low natural abundance of the ¹³C isotope.

Sample Preparation: Dissolve a small amount of solid 4-Phenyl-1,3-dioxane in a volatile

solvent like methylene chloride.[10]

Film Deposition: Place a drop of this solution onto a salt plate (e.g., NaCl or KBr).[10]

Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin film of the

compound on the plate.[10]

Data Acquisition: Place the salt plate in the sample holder of the FT-IR spectrometer and

obtain the spectrum.[10] If the signal is too weak, add another drop of the solution and re-

measure. If it is too strong, dilute the original solution and prepare a new film.[10]

Sample Introduction: Introduce a small amount of the vaporized sample into the ion source

of the mass spectrometer. This can be achieved by heating the sample or through a gas

chromatograph inlet.[7][11]

Ionization: Bombard the sample molecules with a high-energy electron beam. This knocks an

electron off the molecule to form a positively charged molecular ion ([M]⁺).[7][11]

Fragmentation: The high energy of the electron beam often causes the molecular ion to

break apart into smaller, charged fragments.[7]

Acceleration and Deflection: The positively charged ions are accelerated by an electric field

and then deflected by a magnetic field. The degree of deflection depends on the mass-to-

charge ratio (m/z) of the ion.[11]
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Detection: A detector measures the abundance of ions at each m/z value, generating the

mass spectrum.[11]

Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the structural elucidation of an

organic compound using spectroscopic methods.
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General Spectroscopic Analysis Workflow

Sample Preparation

Spectroscopic Analysis

Data Acquisition & Processing
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Caption: Workflow for structural analysis using NMR, IR, and MS.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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